molecular formula C5HCl2F3N2 B127490 4,5-Dichloro-6-(trifluoromethyl)pyrimidine CAS No. 141602-36-0

4,5-Dichloro-6-(trifluoromethyl)pyrimidine

Cat. No.: B127490
CAS No.: 141602-36-0
M. Wt: 216.97 g/mol
InChI Key: OFSXFPPHNGJCLB-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5HCl2F3N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.

Safety and Hazards

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It is recommended to use only in a well-ventilated area and avoid contact with skin and eyes .

Future Directions

Trifluoromethylpyridines, a related class of compounds, are widely used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been approved. Many candidates are currently undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine are not fully understood. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the pyrimidine derivative .

Cellular Effects

It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects on cellular function of pyrimidine derivatives can vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

It is known that the effects of pyrimidine derivatives can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic pathways and can interact with various enzymes or cofactors .

Transport and Distribution

It is known that pyrimidine derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For instance, substitution with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

4,5-Dichloro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,4,6-Trichloropyrimidine
  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Comparison: 4,5-Dichloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and biological activity. Compared to 2,4-dichloro derivatives, the 4,5-dichloro configuration may offer different steric and electronic properties, making it more suitable for certain applications .

Properties

IUPAC Name

4,5-dichloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSXFPPHNGJCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476613
Record name 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141602-36-0
Record name 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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